5-(1,3-苯并二氧杂-5-基)异恶唑-3-甲酸甲酯

描述

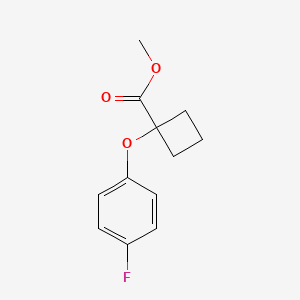

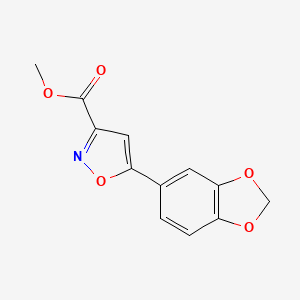

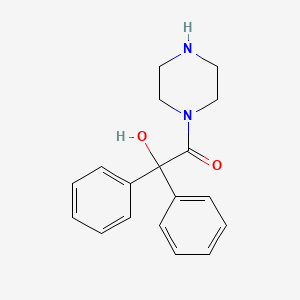

“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is based on the isoxazole ring, which is a five-membered heterocyclic moiety . This isoxazole ring is attached to a benzodioxol group and a methyl ester group .Physical And Chemical Properties Analysis

“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” has a molecular weight of 247.20 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.科学研究应用

Anticancer Agent Development

The benzodioxol moiety present in Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a common feature in molecules with anticancer properties. Research has shown that derivatives of this compound can be synthesized and evaluated for their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . These compounds can induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.

Molecular Diversity Studies

This compound can serve as a template for the design and synthesis of a broad range of molecules with potential biological activities. By varying the substituents on the isoxazole ring or the benzodioxol moiety, researchers can create a diverse library of molecules. These libraries can be screened for various biological activities, contributing to the field of molecular diversity .

Structure-Activity Relationship (SAR) Analysis

The structure of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate allows for detailed SAR studies. By systematically modifying different parts of the molecule and evaluating the biological activity, researchers can gain insights into which structural features are important for activity. This information is valuable for the rational design of more potent and selective drugs .

Antitubulin Agent Research

Compounds with the benzodioxol moiety have been investigated for their ability to interact with tubulin, a protein essential for cell division. By inhibiting tubulin polymerization or stabilizing microtubule structure, these compounds can effectively halt the proliferation of cancer cells. This makes them promising candidates as antitubulin agents in cancer therapy .

Synthetic Chemistry Methodology

The synthesis of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate and its derivatives can involve novel synthetic routes and methodologies. For instance, palladium-catalyzed C-N cross-coupling reactions can be employed, which are of significant interest in the field of synthetic organic chemistry .

Chemical Biology Probes

Due to its unique structure, this compound can be used as a chemical probe to study biological systems. It can help in understanding the interaction between small molecules and biological targets, such as enzymes or receptors. This can provide insights into the underlying mechanisms of diseases and aid in the discovery of new therapeutic targets .

作用机制

Target of Action

Isoxazole derivatives are known to have inhibitory effects against xanthine oxidase (XO), a key enzyme involved in the production of uric acid . The 1,3-benzodioxol-5-yl group is also found in many bioactive compounds, suggesting that it may interact with various biological targets.

Biochemical Pathways

The inhibition of XO by isoxazole derivatives can affect the purine degradation pathway, leading to a decrease in uric acid production. This can be beneficial in conditions like gout, where there is an overproduction of uric acid .

未来方向

属性

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYDDIMCZXJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)